

Application Notes and Protocols for MPI60 Data Acquisition and Image Reconstruction Software

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Audience: Researchers, scientists, and drug development professionals.

Introduction to MPI60 Software

MPI60 is a comprehensive software suite designed for the control of Magnetic Particle Imaging (MPI) scanners, data acquisition, and subsequent image reconstruction. It provides a user-friendly interface for researchers to perform MPI experiments with high sensitivity and spatial resolution. The software integrates advanced reconstruction algorithms to convert raw voltage signals from the MPI scanner into high-fidelity images of superparamagnetic iron oxide (SPIO) nanoparticle distributions. MPI60 is a powerful tool for a range of preclinical applications, including oncology, vascular imaging, and cell tracking.

Key Features of MPI60

- Intuitive Data Acquisition: Streamlined interface for setting up and executing MPI scans.
- Advanced Reconstruction Algorithms: Includes both system matrix (SM) and x-space-based reconstruction methods to suit different experimental needs.[1]
- Real-time Visualization: Allows for live monitoring of the imaging process.
- Quantitative Analysis Tools: Provides functionalities for measuring nanoparticle concentration and distribution within the field of view.



 Flexible Data Export: Supports various data formats for seamless integration with other analysis software.

Application Note 1: In Vitro Characterization of Superparamagnetic Iron Oxide (SPIO) Nanoparticles

This protocol outlines the procedure for characterizing the performance of SPIOs using the **MPI60** software. The aim is to determine the signal-to-noise ratio (SNR) and linearity of the MPI signal with respect to nanoparticle concentration.

Experimental Protocol

- Nanoparticle Preparation:
 - Prepare a stock solution of SPIOs at a concentration of 1 mg/mL in deionized water.
 - Perform serial dilutions to obtain a range of concentrations (e.g., 100 μg/mL, 50 μg/mL, 25 μg/mL, 12.5 μg/mL, and a blank).
 - Transfer 100 μL of each dilution into separate phantom tubes.
- MPI60 Software Setup and Data Acquisition:
 - Launch the MPI60 software and initialize the MPI scanner.
 - Select the "In Vitro Phantom" acquisition protocol.
 - Set the following acquisition parameters:
 - Field of View (FOV): 4 cm x 4 cm x 2 cm
 - Drive Field Frequency: 25 kHz
 - Drive Field Amplitude: 20 mT/µ₀
 - Acquisition Time: 10 seconds



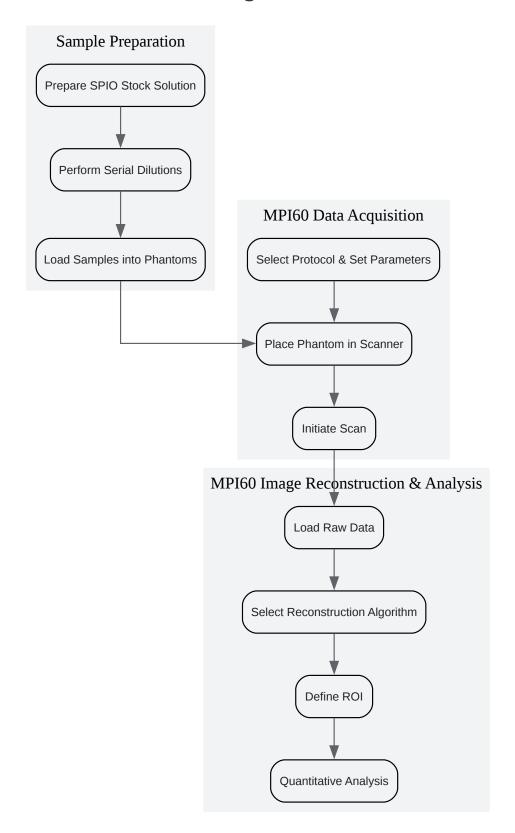
- \circ Place the phantom tube with the highest concentration (100 μ g/mL) at the center of the scanner's field of view.
- Initiate the data acquisition sequence.
- Repeat the acquisition for all prepared dilutions and the blank sample.
- Image Reconstruction and Analysis:
 - In the MPI60 reconstruction module, select the acquired raw data files.
 - Choose the "System Matrix" reconstruction algorithm for high-fidelity imaging.
 - Define a region of interest (ROI) encompassing the nanoparticle sample in the reconstructed image.
 - Use the quantitative analysis tool to measure the mean signal intensity within the ROI for each concentration.
 - Record the standard deviation of the signal in a background ROI for the blank sample to determine the noise level.
 - Calculate the SNR for each concentration using the formula: SNR = (Mean Signal of Sample - Mean Signal of Blank) / Standard Deviation of Blank.

Quantitative Data Summary

SPIO Concentration (µg/mL)	Mean MPI Signal (a.u.)	Standard Deviation of Noise (a.u.)	Signal-to-Noise Ratio (SNR)
100	15,234	128	118.0
50	7,612	128	58.5
25	3,805	128	28.7
12.5	1,901	128	13.8
0 (Blank)	132	128	-



Experimental Workflow Diagram



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In Vitro SPIO Characterization Workflow

Application Note 2: In Vivo Cell Tracking with MPI60

This protocol describes the use of **MPI60** for in vivo tracking of SPIO-labeled cells in a murine model. This is a common application in regenerative medicine and oncology research to monitor the fate of transplanted cells.

Experimental Protocol

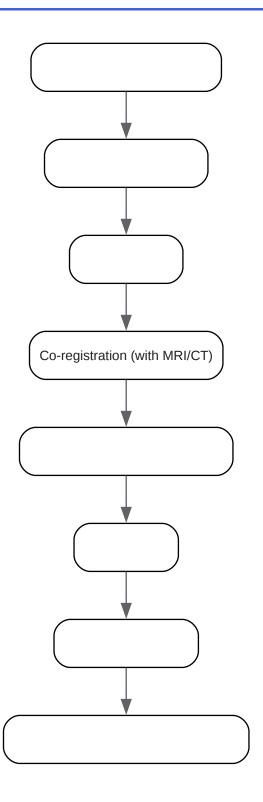
- · Cell Labeling:
 - Label the cells of interest (e.g., stem cells, immune cells) with SPIOs using a suitable transfection agent.
 - Wash the cells thoroughly to remove any free SPIOs.
 - Determine the labeling efficiency and iron content per cell.
- Animal Preparation:
 - Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
 - Inject the SPIO-labeled cells into the target tissue or intravenously.
- MPI60 Data Acquisition:
 - Launch the MPI60 software and select the "In Vivo Mouse" acquisition protocol.
 - Position the anesthetized mouse within the scanner's imaging bore.
 - Set the acquisition parameters:
 - Field of View (FOV): 8 cm x 8 cm x 4 cm
 - Drive Field Frequency: 25 kHz
 - Drive Field Amplitude: 20 mT/μ₀



- Acquisition Time: 5 minutes (for 3D imaging)
- Perform a baseline scan before cell injection (optional, for background signal assessment).
- Acquire MPI data at multiple time points post-injection (e.g., 1h, 24h, 48h) to track cell migration and persistence.
- Image Reconstruction and Analysis:
 - Load the acquired time-series raw data into the MPI60 reconstruction module.
 - Select the "X-Space" reconstruction method for faster processing of dynamic data.
 - Co-register the MPI images with an anatomical imaging modality (e.g., MRI or CT) if available, using MPI60's image fusion tools.
 - Define ROIs over the injection site and other organs of interest.
 - Quantify the MPI signal in each ROI at each time point to assess the change in cell distribution over time.

Data Processing and Analysis Pipeline





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In Vivo Data Analysis Pipeline in MPI60

Signaling Pathway Visualization (Hypothetical)



While MPI itself does not directly visualize signaling pathways, it can be used to track cells that are part of a specific biological process. For example, tracking the migration of immune cells to a tumor site, which is governed by chemokine signaling.



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Conceptual Chemokine-Mediated Cell Migration

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References

- 1. Recent developments of the reconstruction in magnetic particle imaging PMC [pmc.ncbi.nlm.nih.gov]
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